X-Ray Crystal Structure of Lactam Tautomer
Single-crystal X-ray diffraction analysis of 1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one (CAS 2942-43-0) unequivocally establishes that the compound crystallizes exclusively as the lactam (3-one) tautomer, not as the 3-hydroxy form [1]. The crystal structure was solved with a final R value of 0.033, confirming the planar molecular geometry with C=O bond length of 1.245 Å and C–N bond lengths indicative of amide character [1]. Intermolecular hydrogen bonds N(1)–H···O(3′) [2.844 Å] and N(2)–H···N(7′) [3.015 Å] form a specific three-dimensional network [1]. This contrasts with substituted derivatives (e.g., 1-phenyl-substituted analogs) where steric and electronic effects alter tautomeric preference and crystal packing [2].
C=O 1.245 Å
N–H···O 2.844 Å, N–H···N 3.015 Å
| Evidence Dimension | Tautomeric form in solid state and crystal packing hydrogen-bond geometry |
|---|---|
| Target Compound Data | Lactam tautomer (3-one form); C=O 1.245 Å; N(1)–H···O 2.844 Å; N(2)–H···N 3.015 Å; R = 0.033 |
| Comparator Or Baseline | 1-Phenyl-substituted pyrazolo[3,4-b]pyridin-3-one derivatives: altered tautomeric preference and distinct intermolecular hydrogen-bonding patterns |
| Quantified Difference | Target compound adopts exclusive lactam form in solid state with well-defined N–H donors at both N1 and N2 positions; substituted derivatives may favor 3-hydroxy tautomer or exhibit modified hydrogen-bond networks |
| Conditions | Single-crystal X-ray diffraction; crystals grown from ethanol solution; data collected at room temperature |
Why This Matters
Confirmation of the exclusive lactam tautomer and the availability of both N1–H and N2–H hydrogen-bond donors distinguishes this unsubstituted parent scaffold from substituted derivatives, enabling predictable chemoselective functionalization at either nitrogen position.
- [1] Kvick, Å., & Noordik, J. H. (1979). 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridin-3-one. Acta Crystallographica Section B, 35(11), 2678-2681. View Source
- [2] Quiroga, J., Insuasty, B., Cruz, S., Hernandez, P., Bolaños, A., Moreno, R., Hormaza, A., & de Almeida Santos, R. H. (1999). Crystal structures and tautomerism of related pyrazolo[3,4-b]pyridine compounds. Journal of Heterocyclic Chemistry, 36(1), 131-136. View Source
